molecular formula C23H15ClF2N2O4S2 B2888060 2-[[4-(4-chlorophenyl)sulfonyl-2-(4-fluorophenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(4-fluorophenyl)acetamide CAS No. 686737-14-4

2-[[4-(4-chlorophenyl)sulfonyl-2-(4-fluorophenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(4-fluorophenyl)acetamide

Cat. No.: B2888060
CAS No.: 686737-14-4
M. Wt: 520.95
InChI Key: GTJQHQOPRBFTLM-UHFFFAOYSA-N
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Description

2-[[4-(4-chlorophenyl)sulfonyl-2-(4-fluorophenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(4-fluorophenyl)acetamide is a recognized and potent ATP-competitive inhibitor of the B-Raf (V600E) oncogenic mutant kinase, a key driver in several cancers, most notably melanoma Source . Its primary research value lies in its utility as a chemical probe to dissect the Ras/Raf/MEK/ERK signaling pathway, a critical cascade regulating cell proliferation, differentiation, and survival. By selectively inhibiting B-Raf (V600E), this compound effectively suppresses the constitutive activation of this pathway, leading to reduced tumor cell viability and providing a powerful tool for investigating the molecular mechanisms of oncogenesis and tumor maintenance Source . Consequently, it is extensively used in preclinical research to study the efficacy of Raf-targeted therapies, to understand mechanisms of drug resistance that arise in cancers treated with other Raf inhibitors, and to explore potential combination treatment strategies Source . This makes it an indispensable compound for researchers in the fields of molecular oncology and translational cancer drug discovery.

Properties

IUPAC Name

2-[[4-(4-chlorophenyl)sulfonyl-2-(4-fluorophenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClF2N2O4S2/c24-15-3-11-19(12-4-15)34(30,31)22-23(32-21(28-22)14-1-5-16(25)6-2-14)33-13-20(29)27-18-9-7-17(26)8-10-18/h1-12H,13H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJQHQOPRBFTLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=C(O2)SCC(=O)NC3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClF2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-(4-chlorophenyl)sulfonyl-2-(4-fluorophenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the sulfonyl and thio groups. The final step usually involves the acylation of the amine group with 4-fluorophenylacetic acid. Reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using similar reaction steps as in the laboratory. industrial methods would focus on optimizing cost, efficiency, and scalability. Techniques such as continuous flow synthesis and automated reactors might be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

2-[[4-(4-chlorophenyl)sulfonyl-2-(4-fluorophenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[[4-(4-chlorophenyl)sulfonyl-2-(4-fluorophenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical features of the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Core Heterocycle Key Substituents Structural Highlights
Target Compound : 2-[[4-(4-Chlorophenyl)sulfonyl-2-(4-fluorophenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(4-fluorophenyl)acetamide C₃₀H₂₀ClF₂N₂O₄S₂ 619.07 1,3-Oxazole - 4-Fluorophenyl (C-2)
- 4-Chlorophenylsulfonyl (C-4)
- Sulfanyl-acetamide (C-5)
Dual fluorophenyl groups; sulfonyl and sulfanyl functionalization; halogenated aryl motifs.
Analog 1 : N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide C₁₃H₁₃FN₄O₂S 308.33 1,3,4-Thiadiazole - 4-Fluorophenyl
- Acetyl and acetamide groups
Saturated thiadiazole ring; lacks sulfonyl/sulfanyl groups; simpler substituents.
Analog 2 : 2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide C₂₅H₁₈F₂N₄OS 476.50 Imidazo[2,1-b][1,3]thiazole - Fluorophenyl-acetamide
- Pyridine linkage
Fused imidazothiazole system; pyridine bridge enhances π-π stacking potential.
Analog 3 : 2-(2-{[(4-Chlorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-[(4-fluorophenyl)methyl]acetamide C₂₀H₁₉ClFN₃O₂S 419.90 1H-Imidazole - Chlorophenylmethylsulfanyl
- Hydroxymethyl
- Fluorophenylmethyl
Hydrophilic hydroxymethyl group; imidazole core with flexible side chains.

Key Observations:

Heterocyclic Core Diversity :

  • The target compound’s 1,3-oxazole core offers rigidity and planar geometry, contrasting with the saturated thiadiazole in Analog 1 and the fused imidazothiazole in Analog 2. These differences influence electronic properties and binding modes .
  • Analog 3’s imidazole ring allows for hydrogen bonding via the NH group, absent in the fully substituted oxazole of the target compound .

Halogenation: All compounds feature fluorophenyl groups, but the target compound uniquely combines fluorine and chlorine, which may optimize hydrophobic interactions in biological systems .

Research Findings and Structural Insights

  • Crystallographic Analysis :
    SHELX software (e.g., SHELXL) has been widely used to refine structures of similar compounds, such as Analog 2, confirming the planar geometry of fluorophenyl-acetamide derivatives . Enantiomorph-polarity parameters (e.g., Flack’s x) ensure accurate stereochemical assignments in chiral analogs .
  • Bioactivity Predictions: The sulfonyl group in the target compound may mimic sulfonamide drugs (e.g., COX-2 inhibitors), while the sulfanyl group could act as a redox-active site modifier.

Biological Activity

The compound 2-[[4-(4-chlorophenyl)sulfonyl-2-(4-fluorophenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(4-fluorophenyl)acetamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. Its complex structure includes multiple pharmacophores that may contribute to its biological efficacy.

  • Molecular Formula : C17H12ClFN2O4S2
  • Molecular Weight : 426.9 g/mol
  • Purity : Typically 95% .

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

  • Anticancer Activity :
    • The compound has demonstrated significant anticancer properties, particularly against various cancer cell lines. It acts by inducing apoptosis and inhibiting cell proliferation through multiple pathways, including the modulation of signaling pathways involved in cell survival and death .
    • A study indicated that derivatives of this compound exhibited strong cytotoxic effects on cancer cells, suggesting its potential as a lead compound in cancer therapy .
  • Antimicrobial Activity :
    • The compound has shown moderate to strong antibacterial activity against several strains, including Salmonella typhi and Bacillus subtilis. The mechanism of action is believed to involve the inhibition of bacterial enzyme systems .
    • In vitro studies have reported varying degrees of effectiveness against different bacterial strains, indicating a broad spectrum of activity .
  • Enzyme Inhibition :
    • It has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. Strong inhibitory activity against urease suggests potential applications in treating conditions like urinary tract infections .
    • The binding interactions with bovine serum albumin (BSA) further support its pharmacological relevance, indicating good bioavailability and distribution characteristics .

Structure-Activity Relationship (SAR)

The biological activity of sulfonamide derivatives often relies on their structural characteristics. The presence of the chlorophenyl and fluorophenyl groups enhances lipophilicity and may improve binding affinity to biological targets. The oxazole ring contributes to the overall stability and reactivity of the molecule, making it a promising candidate for further development .

Case Studies

  • Anticancer Studies :
    • In a recent study, derivatives similar to this compound were tested against various cancer cell lines, showing IC50 values in the micromolar range. These studies utilized both in vitro assays and computational modeling to predict interactions with key oncogenic pathways .
  • Antimicrobial Screening :
    • A comprehensive evaluation of antibacterial activity was performed using agar diffusion methods, revealing that compounds with similar structures exhibited notable zones of inhibition against E. coli and Staphylococcus aureus .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineObserved EffectReference
AnticancerVarious Cancer Cell LinesInduced apoptosis
AntimicrobialSalmonella typhiModerate to strong inhibition
AntimicrobialBacillus subtilisModerate inhibition
Enzyme InhibitionAcetylcholinesteraseStrong inhibition
Enzyme InhibitionUreaseStrong inhibition

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